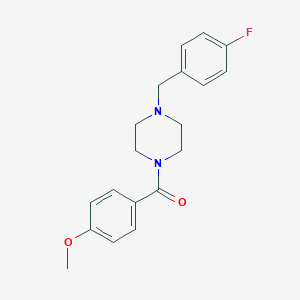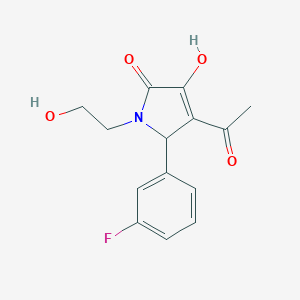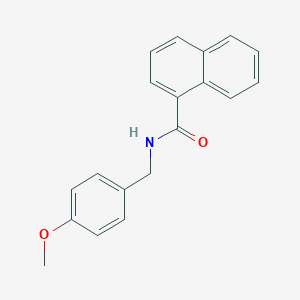
1-Benzoyl-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-4-(methylsulfonyl)piperazine, also known as BMSP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMSP belongs to the class of piperazine derivatives, which are known to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 1-Benzoyl-4-(methylsulfonyl)piperazine is not fully understood. However, studies have suggested that it may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 1-Benzoyl-4-(methylsulfonyl)piperazine has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-Benzoyl-4-(methylsulfonyl)piperazine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammation. 1-Benzoyl-4-(methylsulfonyl)piperazine has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, 1-Benzoyl-4-(methylsulfonyl)piperazine has been shown to protect against radiation-induced damage in various cell types.
Advantages and Limitations for Lab Experiments
1-Benzoyl-4-(methylsulfonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 1-Benzoyl-4-(methylsulfonyl)piperazine is also readily available from commercial sources. However, one limitation of 1-Benzoyl-4-(methylsulfonyl)piperazine is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 1-Benzoyl-4-(methylsulfonyl)piperazine has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on 1-Benzoyl-4-(methylsulfonyl)piperazine. One area of research could be to investigate its potential use as a radioprotective agent in humans. Another area of research could be to investigate its potential use in the treatment of cancer. Further studies could also be conducted to elucidate the exact mechanism of action of 1-Benzoyl-4-(methylsulfonyl)piperazine and to identify its molecular targets. Finally, studies could be conducted to investigate the safety and efficacy of 1-Benzoyl-4-(methylsulfonyl)piperazine in humans.
Synthesis Methods
The synthesis of 1-Benzoyl-4-(methylsulfonyl)piperazine involves the reaction of 1-benzoylpiperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with an acid to yield the final product. The yield of 1-Benzoyl-4-(methylsulfonyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
1-Benzoyl-4-(methylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. 1-Benzoyl-4-(methylsulfonyl)piperazine has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in various cell types.
properties
Product Name |
1-Benzoyl-4-(methylsulfonyl)piperazine |
|---|---|
Molecular Formula |
C12H16N2O3S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)14-9-7-13(8-10-14)12(15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
MHTISYOSPFULJR-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)
![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)




![(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B249225.png)

![7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B249229.png)
![N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide](/img/structure/B249231.png)
